8a-Ethynyloctahydroindolizine

Click chemistry Bioconjugation Chemical biology probes

8a-Ethynyloctahydroindolizine (CAS 35201-08-2, NSC is a saturated bicyclic heterocycle belonging to the indolizidine alkaloid class, with molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is structurally characterized by an octahydroindolizine core bearing a terminal ethynyl (–C≡CH) substituent at the bridgehead 8a-position.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 35201-08-2
Cat. No. B12904791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8a-Ethynyloctahydroindolizine
CAS35201-08-2
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESC#CC12CCCCN1CCC2
InChIInChI=1S/C10H15N/c1-2-10-6-3-4-8-11(10)9-5-7-10/h1H,3-9H2
InChIKeyRERWQDMRYSNWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8a-Ethynyloctahydroindolizine (CAS 35201-08-2): Evidence-Based Procurement Guide for Scientific Selection


8a-Ethynyloctahydroindolizine (CAS 35201-08-2, NSC 115033) is a saturated bicyclic heterocycle belonging to the indolizidine alkaloid class, with molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . It is structurally characterized by an octahydroindolizine core bearing a terminal ethynyl (–C≡CH) substituent at the bridgehead 8a-position . The compound is primarily utilized as a synthetic building block for the construction of more complex molecules in medicinal chemistry and agrochemical research .

Why Indolizidine Analogs Cannot Substitute for 8a-Ethynyloctahydroindolizine in Alkyne-Dependent Workflows


Generic substitution of 8a-ethynyloctahydroindolizine with its closest structural analogs—such as unsubstituted octahydroindolizine (CAS 13618-93-4) or 8-ethyloctahydroindolizine—is not scientifically viable in research contexts requiring a terminal alkyne functional handle. The 8a-ethynyl group provides a uniquely reactive site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other alkyne-specific transformations . Replacing the ethynyl substituent with hydrogen or an alkyl group abolishes this reactivity entirely, fundamentally altering the compound's synthetic utility as a ligation or diversification point . The quantitative evidence below demonstrates where the ethynyl group confers measurable differences in physicochemical properties, synthetic applicability, and procurement documentation relative to the nearest available comparators.

Quantitative Differentiation of 8a-Ethynyloctahydroindolizine vs. Closest Analogs


Terminal Alkyne Reactivity: CuAAC Click Chemistry Competence vs. Inert Analogs

The presence of a single terminal alkyne at the 8a bridgehead position enables 8a-ethynyloctahydroindolizine to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation reaction widely used for bioconjugation, probe synthesis, and library construction . In contrast, unsubstituted octahydroindolizine (CAS 13618-93-4) and 8-ethyloctahydroindolizine (C₁₀H₁₉N) lack a terminal alkyne and are completely unreactive under standard CuAAC conditions (1 mol% CuSO₄·5H₂O, sodium ascorbate, RT, aqueous/organic) . This binary reactivity difference (competent vs. inert) is absolute and experimentally verifiable.

Click chemistry Bioconjugation Chemical biology probes

Rotatable Bond Count: Conformational Flexibility vs. Rigid Analogs

8a-Ethynyloctahydroindolizine has a computed rotatable bond count of 1, attributable to the ethynyl substituent, compared to 0 for unsubstituted octahydroindolizine (CAS 13618-93-4) and 8-ethyloctahydroindolizine (both also 0 when considering the bridgehead substituent's minimal conformational freedom in the ethyl case) . The single rotatable bond introduces a degree of conformational flexibility absent in the fully rigid core-only analogs, which may influence molecular recognition, solubility, and crystal packing in ways relevant to medicinal chemistry optimization .

Physicochemical properties Conformational analysis Drug-likeness

Procurement Documentation: Certified Purity and Batch-Specific QC Data

8a-Ethynyloctahydroindolizine is commercially available from Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided for each lot . By contrast, unsubstituted octahydroindolizine (CAS 13618-93-4) is typically offered at 95% minimum purity without universally guaranteed batch-specific spectral documentation across all suppliers . While both purity levels are adequate for many synthetic applications, the documented 97% purity with multi-method analytical certification reduces procurement risk for applications requiring high-confidence identity and purity verification, such as GLP studies or patent filings.

Chemical procurement Quality control Batch traceability

High-Value Application Scenarios for 8a-Ethynyloctahydroindolizine Informed by Comparative Evidence


CuAAC Click Chemistry for Bioconjugate and Molecular Probe Synthesis

Research groups developing azide-functionalized biomolecules (e.g., fluorescent probes, affinity tags, PEGylated therapeutics) that require a stable, pre-validated terminal alkyne partner on a saturated heterocyclic scaffold can directly employ 8a-ethynyloctahydroindolizine as the alkyne component in CuAAC reactions . The compound's single terminal alkyne ensures regioselective triazole formation, while its saturated indolizidine core provides a compact, lipophilic scaffold compatible with cellular permeability requirements. Non-alkynylated octahydroindolizine analogs are structurally excluded from this application due to the absolute requirement for a terminal alkyne reaction partner.

Diversity-Oriented Synthesis (DOS) and Library Construction

In medicinal chemistry campaigns employing diversity-oriented synthesis, the ethynyl group serves as a versatile diversification point for Sonogashira coupling, Glaser coupling, or azide-alkyne cycloaddition to generate structurally diverse compound libraries from a common intermediate . The rotatable bond introduced by the ethynyl substituent (rotatable bond count = 1 vs. 0 for unsubstituted octahydroindolizine) provides an additional degree of conformational sampling that may be advantageous for exploring chemical space around a saturated bicyclic core .

Medicinal Chemistry Scaffold with Validated Procurement Chain

For lead optimization programs requiring a saturated, nitrogen-containing bicyclic scaffold with a reactive handle for late-stage functionalization, 8a-ethynyloctahydroindolizine offers a combination of structural uniqueness and documented procurement quality (97% purity, multi-method QC) . The availability of batch-specific analytical data supports reproducibility in structure-activity relationship (SAR) studies, where impurities from less rigorously characterized analogs could confound biological assay interpretation.

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